Cas no 912772-91-9 (1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone)

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a chlorinated pyridine derivative with a reactive amino and acetyl functional group, making it a versatile intermediate in organic synthesis. Its molecular structure allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's dichloropyridine core enhances stability while the amino group facilitates further derivatization, such as amidation or condensation reactions. The acetyl moiety offers additional reactivity for ketone-based transformations. This compound is particularly valuable in the synthesis of heterocyclic compounds, where its precise functionalization supports the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial processes.
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone structure
912772-91-9 structure
Product Name:1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
CAS No:912772-91-9
MF:C7H6Cl2N2O
MW:205.04133939743
MDL:MFCD08235183
CID:855166
PubChem ID:28875342
Update Time:2025-05-20

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
    • 4-ACETYL-3-AMINO-2,6-DICHLOROPYRIDINE
    • 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one
    • 1-(3-AMINO-2,6-DICHLORO-PYRIDIN-4-YL)-ETHANONE
    • PubChem9816
    • SBB051887
    • 2952AF
    • 1-(3-amino-2,6-dichloro-4-pyridinyl)ethanone
    • A843784
    • 1-[3-azanyl-2,6-bis(chloranyl)pyridin-4-yl]ethanone
    • 1-(3-Amino-2,6-dichloro-4-pyridinyl)ethanone (ACI)
    • CS-0155104
    • 912772-91-9
    • DB-078978
    • MFCD08235183
    • SB39860
    • AKOS016012900
    • D82604
    • DTXSID10651729
    • BS-17831
    • SCHEMBL24402344
    • MDL: MFCD08235183
    • Inchi: 1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3
    • InChI Key: VASUBHNCBPDOPI-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(N)=C(Cl)N=C(Cl)C=1

Computed Properties

  • Exact Mass: 203.9857182g/mol
  • Monoisotopic Mass: 203.9857182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56
  • XLogP3: 2.3

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Security Information

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Customs Data

  • HS CODE:29333990

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Pricemore >>

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1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:912772-91-9)1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Order Number:A843784
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):190.0
Email:sales@amadischem.com

Additional information on 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Professional Introduction to 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS No. 912772-91-9)

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a compound with the chemical identifier CAS No. 912772-91-9, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered considerable attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.

The molecular structure of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone consists of a pyridine core substituted with an amino group at the 3-position and chloro atoms at the 2- and 6-positions, coupled with an acetyl group at the 4-position. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further derivatization and drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those with amino and chloro substituents. These compounds have shown promise in various preclinical studies as intermediates for synthesizing drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The presence of both amino and chloro groups in 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone enhances its versatility, allowing for diverse chemical modifications that can fine-tune its biological properties.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical for treating cancers by inhibiting aberrant signaling pathways. The pyridine core serves as a hinge-binding motif that interacts with specific residues in target proteins, while the amino and chloro groups provide additional binding interactions that enhance potency and selectivity.

Recent advancements in computational chemistry have further highlighted the significance of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Molecular docking simulations have revealed that this compound can effectively bind to various enzyme targets, including proteases and phosphodiesterases involved in metabolic pathways. These insights have guided the design of more refined derivatives with improved pharmacokinetic profiles and reduced off-target effects.

The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial properties. Preliminary studies indicate that derivatives of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone exhibit activity against resistant bacterial strains by interfering with essential bacterial enzymes. This discovery is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.

Another area where this compound shows promise is in the treatment of neurodegenerative diseases. The pyridine scaffold is known to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Researchers are exploring its potential as a precursor for synthesizing neuroprotective agents that could mitigate neuronal damage caused by conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic pathways for 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone have also been optimized to ensure high yield and purity. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the efficient production of this compound on scales suitable for both research and industrial applications. These advancements underscore the compound's feasibility as a building block for large-scale drug manufacturing.

In conclusion, 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS No. 912772-91-9) stands out as a versatile and potent compound with broad therapeutic implications. Its unique structural features make it an invaluable asset in medicinal chemistry, offering opportunities for innovation across multiple disease areas. As research continues to uncover new applications for this derivative, its significance in pharmaceutical development is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:912772-91-9)1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
A843784
Purity:99%
Quantity:1g
Price ($):190.0
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